Tutuilamide A Exhibits ~10-Fold Superior Porcine Pancreatic Elastase (PPE) Inhibition vs. Lyngbyastatin 7
In a direct comparative assay against porcine pancreatic elastase (PPE), tutuilamide A (1) demonstrated an IC50 of 1.18 nM (95% CI: 0.33–1.97 nM), while lyngbyastatin 7 (4) showed an IC50 of 11.50 nM (95% CI: 9.25–14.28 nM) [1]. This represents an approximate 10-fold difference in potency.
| Evidence Dimension | Porcine Pancreatic Elastase (PPE) Inhibition |
|---|---|
| Target Compound Data | IC50 = 1.18 nM (95% CI: 0.33–1.97 nM) |
| Comparator Or Baseline | Lyngbyastatin 7: IC50 = 11.50 nM (95% CI: 9.25–14.28 nM) |
| Quantified Difference | ~9.7-fold higher potency for tutuilamide A |
| Conditions | In vitro enzyme inhibition assay using porcine pancreatic elastase |
Why This Matters
This large potency gap demonstrates that tutuilamide A is a substantially more potent elastase inhibitor than its closest macrocyclic analog, making it the preferred choice for experiments requiring maximal PPE inhibition, such as certain biochemical and pharmacological studies.
- [1] Keller, L., et al. (2020). ACS Chemical Biology, 15(3), 751-757. View Source
